6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide
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Overview
Description
6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound that features a unique structure combining a benzoazepine core with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multiple steps, starting with the preparation of the benzoazepine core. The final step involves the coupling of the benzoazepine derivative with nicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The benzoazepine core can be oxidized to form quinone derivatives.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoazepine derivatives.
Scientific Research Applications
6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets in the body. The benzoazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The nicotinamide moiety can influence cellular metabolism by participating in redox reactions and energy production .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8(1H)-one
- 2,3,6,7-Tetrahydrocyclopent[b]azepin-8(1H)-one
Uniqueness
6-(2-(3-cyclohexylpropyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is unique due to its combination of a benzoazepine core with a nicotinamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
Properties
Molecular Formula |
C25H33N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[[2-(3-cyclohexylpropyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H33N3O2/c26-25(29)21-11-13-24(27-17-21)30-23-12-10-22-18-28(15-5-9-20(22)16-23)14-4-8-19-6-2-1-3-7-19/h10-13,16-17,19H,1-9,14-15,18H2,(H2,26,29) |
InChI Key |
ZCLPHNKXKGRTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCN2CCCC3=C(C2)C=CC(=C3)OC4=NC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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